Product packaging for Sulfo-Cyanine3 dUTP(Cat. No.:)

Sulfo-Cyanine3 dUTP

Cat. No.: B1193667
M. Wt: 1228.06
InChI Key: AGVHDLSTORMHPD-QXLBQRBUSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Fluorescent Nucleotide Analogs in Biological Sciences

Fluorescent nucleotide analogs are essential tools for visualizing and quantifying nucleic acids in a multitude of biological and biochemical applications. These molecules are derivatives of natural DNA and RNA building blocks (nucleotides) that have been chemically attached to a fluorophore—a molecule that emits light upon excitation at a specific wavelength. nih.gov Unlike external dyes that bind to nucleic acids, fluorescent nucleotide analogs can be directly and sequence-specifically incorporated into DNA or RNA strands during enzymatic synthesis, such as during a polymerase chain reaction (PCR) or reverse transcription. researchgate.neteurekaselect.com

The primary advantage of these analogs is their ability to act as reporters from within the nucleic acid structure, often with minimal disruption to the natural conformation and function of the DNA or RNA. eurekaselect.comchalmers.se This internal placement allows them to provide sensitive feedback on changes in the local microenvironment, making them powerful probes for studying nucleic acid structure, dynamics, and interactions with other molecules. researchgate.neteurekaselect.com Researchers utilize these analogs in a wide array of techniques, including DNA sequencing, fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) studies. axispharm.comchalmers.se

The Role and Significance of Sulfo-Cyanine3 dUTP in Advancing Molecular Methodologies

This compound is a specific type of fluorescent nucleotide analog that combines a deoxyuridine triphosphate with Sulfo-Cyanine3, a water-soluble, orange-fluorescent dye. axispharm.commedchemexpress.com The "Sulfo-" prefix indicates the presence of sulfonate groups, which significantly increase the molecule's hydrophilicity. axispharm.commedchemexpress.com This enhanced water solubility is a key feature, as it allows the compound to be used effectively in the aqueous environments typical of biological experiments without aggregation issues. axispharm.com

The significance of this compound lies in its combination of favorable spectral properties and its utility as a substrate for DNA polymerases. axispharm.com It can be efficiently incorporated into DNA during enzymatic labeling procedures, including PCR, nick translation, and reverse transcription. axispharm.combiomol.com Once incorporated, the labeled DNA can be easily detected and quantified. Sulfo-Cyanine3 is a standard dye used in DNA microarray experiments, where its bright and stable signal allows for precise analysis. axispharm.comlumiprobe.com Its distinct orange fluorescence makes it suitable for multicolor experiments where different targets are labeled with different colored fluorophores. axispharm.com

Spectral Properties of this compound
PropertyValueReference
Excitation Maximum (λex)~548-555 nm broadpharm.combiomol.comlumiprobe.comlunanano.ca
Emission Maximum (λem)~563-570 nm broadpharm.comlumiprobe.comlunanano.ca
Stokes Shift~14-15 nm axispharm.com
Molar Extinction Coefficient (ε)~162,000 L·mol-1·cm-1 lumiprobe.comlunanano.ca
Fluorescence Quantum Yield0.1 lumiprobe.comlunanano.ca

Overview of Key Academic Research Applications

This compound is employed in a range of molecular biology techniques that require the sensitive detection of DNA. Its applications include Fluorescence In Situ Hybridization (FISH), the generation of probes for microarrays, and the labeling of PCR products. axispharm.combiomol.com

A notable research application is its use in Rolling Circle Amplification (RCA), a powerful isothermal method for amplifying DNA. researchgate.netnih.gov A 2021 study published in Analytical and Bioanalytical Chemistry investigated the efficiency of incorporating various fluorescently labeled dUTPs into RCA products using phi29 DNA polymerase. nih.gov The study aimed to balance the yield of the amplification reaction with the degree of fluorescent labeling. researchgate.net

The research found that the properties of the attached fluorophore significantly affected both the reaction yield and the incorporation efficiency of the nucleotide analog. researchgate.netnih.gov Among the tested analogs, this compound demonstrated the highest incorporation effectiveness. researchgate.netnih.gov This was attributed in part to its smaller and less mobile structure compared to other dyes like sulfo-Cyanine5. researchgate.net The study also showed that fluorescence quenching, a phenomenon that can reduce signal at high labeling densities, was not significant for Sulfo-Cyanine3-dUTP. researchgate.net These findings highlight its suitability for robustly labeling RCA products for sensitive detection. nih.gov

Research Findings: Comparison of Fluorescent dUTPs in Rolling Circle Amplification (RCA) researchgate.netnih.gov
Fluorescent Nucleotide AnalogKey FindingReference
This compound Demonstrated the highest incorporation effectiveness (4-9 labels per 1000 nucleotides). researchgate.netnih.gov
Sulfo-Cyanine5 dUTPTested for comparison of fluorophore properties on reaction yield and incorporation. researchgate.netnih.gov
Sulfo-Cyanine5.5 dUTPIncluded in the study to investigate the effect of different fluorophores. researchgate.netnih.gov
BDP-FL-dUTPUtilized to assess the impact of a small, hydrophobic dye on the RCA reaction. researchgate.netnih.govresearchgate.net
amino-11-dUTPUsed as a modified dUTP in the comparative analysis of incorporation by phi29 DNA polymerase. researchgate.netnih.gov

Properties

Molecular Formula

C48H58N6O22P3S25-

Molecular Weight

1228.06

IUPAC Name

1-(6-((6-((3-(1-((2R,4R,5R)-5-(((((((hydroxyoxidophosphoryl)oxy)oxidophosphoryl)oxy)oxidophosphoryl)oxy)methyl)-4-oxidotetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-yn-1-yl)amino)-6-oxohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-((E)-3-((E)-1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium-5-sulfonate

InChI

InChI=1S/C48H63N6O22P3S2/c1-47(2)34-26-32(80(67,68)69)19-21-36(34)52(5)40(47)15-12-16-41-48(3,4)35-27-33(81(70,71)72)20-22-37(35)53(41)25-11-7-9-18-42(56)49-23-10-6-8-17-43(57)50-24-13-14-31-29-54(46(59)51-45(31)58)44-28-38(55)39(74-44)30-73-78(63,64)76-79(65,66)75-77(60,61)62/h12,15-16,19-22,26-27,29,38-39,44H,6-11,17-18,23-25,28,30H2,1-5H3,(H,49,56)(H,50,57)(H,63,64)(H,65,66)(H,51,58,59)(H2,60,61,62)(H,67,68,69)(H,70,71,72)/p-5/t38-,39-,44-/m1/s1

InChI Key

AGVHDLSTORMHPD-QXLBQRBUSA-I

SMILES

O=C(NC1=O)C(C#CCNC(CCCCCNC(CCCCC[N+]2=C(/C=C/C=C3N(C)C4=CC=C(S(=O)([O-])=O)C=C4C/3(C)C)C(C)(C)C5=CC(S(=O)([O-])=O)=CC=C52)=O)=O)=CN1[C@H]6C[C@@H]([O-])[C@@H](COP([O-])(OP(OP(O)([O-])=O)([O-])=O)=O)O6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Mechanistic Insights into Enzymatic Incorporation of Sulfo Cyanine3 Dutp into Nucleic Acids

Substrate Recognition and Enzymatic Compatibility with DNA Polymerases

Sulfo-Cyanine3 dUTP is a fluorescently labeled deoxyuridine triphosphate analog used for the enzymatic labeling of DNA. broadpharm.comlumiprobe.com Its compatibility as a substrate is crucial for various molecular biology applications. The efficiency of its incorporation is dependent on the specific DNA polymerase used and the structure of the fluorescent residue. nih.gov An optimized linker attached to the C5 position of the uridine (B1682114) is key to ensuring optimal substrate properties and labeling efficiency. apexbt.com

Phi29 DNA Polymerase, a highly processive enzyme known for its strong strand displacement activity, is capable of utilizing modified dUTPs for methods like Rolling Circle Amplification (RCA). nih.govwatchmakergenomics.commclab.com This polymerase also possesses a 3' → 5' proofreading exonuclease activity, which contributes to high-fidelity amplification. watchmakergenomics.comthermofisher.com

In comparative studies involving various fluorescently labeled dUTPs, this compound demonstrated superior performance with Phi29 DNA polymerase. Research investigating the effect of different fluorophores on RCA revealed that this compound had the highest incorporation effectiveness. nih.govresearchgate.net This high efficiency makes it a suitable candidate for applications requiring sensitive detection of amplification products. nih.gov

Incorporation Effectiveness of Various dUTPs with Phi29 DNA Polymerase
Modified dUTPIncorporation Effectiveness (labels per 1000 nucleotides)
This compound4-9
Sulfo-Cyanine5 dUTPData not specified
Sulfo-Cyanine5.5 dUTPData not specified
BDP-FL-dUTPData not specified
amino-11-dUTPData not specified

Data sourced from a study on rolling circle amplification with fluorescently labeled dUTPs. nih.govresearchgate.net

This compound serves as a substrate for a variety of DNA polymerases, including the thermostable Taq polymerase, T4 DNA polymerase, and Escherichia coli DNA polymerases (both the holoenzyme and its Klenow fragment). apexbt.comglpbio.comnih.gov The efficiency of incorporation by these enzymes allows for the generation of fluorescently labeled DNA probes through standard methods like polymerase chain reaction (PCR), nick translation, and random priming. nih.govcapes.gov.br

Studies have shown that several thermostable DNA polymerases, such as Tli, Pfu, Deep Vent, and Vent Exo-, can incorporate cyanine-labeled dUTPs, sometimes with two to three times greater efficiency than Taq polymerase under their respective optimal conditions. researchgate.net The structure and charge of the fluorophore conjugate significantly influence the interaction with Taq polymerase. Research on dUTP derivatives with various Cy3 and Cy5 dye analogues found that electroneutral, zwitterionic versions were incorporated approximately one order ofmagnitude more effectively by Taq polymerase than their negatively charged counterparts. nih.govresearchgate.netnih.gov This suggests that minimizing negative charges on the dye can improve PCR compatibility. researchgate.net

The utility of this compound extends to the synthesis of labeled complementary DNA (cDNA). It is a recognized substrate for reverse transcriptases (RTs), including those from Avian Myeloblastosis Virus (AMV) and Moloney Murine Leukemia Virus (M-MuLV). apexbt.comglpbio.com This allows for the direct enzymatic labeling of cDNA during reverse transcription. apexbt.comnih.gov The process involves incorporating the fluorescently labeled dUTP during the synthesis of the first cDNA strand from an RNA template. nih.govlongdom.org This method is considered a straightforward approach for generating labeled probes for microarray expression analysis and other hybridization-based techniques. nih.govlongdom.org

Molecular Mechanisms of this compound Integration into DNA Strands

The enzymatic integration of a modified nucleotide like this compound into a growing DNA strand is a complex process influenced by the structure of the nucleotide analog and its interaction with the DNA polymerase. The fluorophore is attached to the C5 position of the uracil (B121893) base via a linker arm. apexbt.com This placement is critical, as the major groove of the DNA helix is generally more accessible for modifications. researchgate.net

The efficiency of incorporation is significantly affected by the bulky dye substituent. Molecular modeling and experimental data indicate that an increase in non-covalent bonds between the dye substituent and the amino acid residues of the DNA polymerase can lead to a decrease in PCR efficiency. mdpi.com For instance, one study estimated a 15% decrease in efficiency for each additional non-covalent bond formed. mdpi.com The charge of the dye also plays a crucial role; negatively charged groups on the fluorophore can increase interactions with the polymerase, potentially hindering the reaction. mdpi.com Conversely, dUTPs labeled with electroneutral, zwitterionic analogues of cyanine (B1664457) dyes are utilized more effectively by Taq polymerase. nih.gov

Influence of Fluorophore Conjugation on Polymerase Fidelity and Processivity

The conjugation of a bulky and charged molecule like a sulfo-cyanine dye to a dNTP can impact the performance of DNA polymerases. While enzymes like Phi29 DNA polymerase are known for their high processivity—the ability to add thousands of nucleotides per binding event—the presence of modified nucleotides can present a challenge. mclab.comnih.gov

Effect of Cy3-dUTP:dTTP Ratio on PCR Labeling
Cy3-dUTP Concentration (µM)dTTP Concentration (µM)Relative Labeling Density (d/kb)Relative Amplification Yield
060LowHigh (Control)
Increasing concentrations30 (constant)Increases linearlyDecreases

This table illustrates the general trend observed when increasing the ratio of Cy3-dUTP to dTTP in a PCR reaction, showing a trade-off between labeling density and amplification efficiency. researchgate.net

Advanced Methodological Paradigms Employing Sulfo Cyanine3 Dutp for Nucleic Acid Analysis

DNA Probe Generation and Labeling Strategies

The generation of fluorescently labeled DNA probes is a fundamental step in many molecular biology techniques. Sulfo-Cyanine3 dUTP is readily incorporated into DNA by several enzymatic methods, providing a direct and reliable means of labeling.

Nick Translation Protocols for this compound Incorporation

Nick translation is a widely used method for labeling DNA probes. researchgate.netsigmaaldrich.com This technique utilizes the coordinated activities of DNase I and DNA Polymerase I to introduce nicks in the DNA backbone and subsequently incorporate labeled nucleotides. In this process, this compound can be used as a substrate for DNA Polymerase I, replacing dTTP in the reaction mixture. fishersci.comapexbt.com The result is a DNA probe that is randomly labeled along its length with the fluorescent Sulfo-Cyanine3 dye. nih.gov Optimal labeling conditions can yield probes with a high density of incorporated dye, typically 20–40 dye molecules per kilobase of DNA. nih.govlongdom.org The resulting labeled DNA fragments generally range in size from 200 to 500 nucleotides, which is suitable for various hybridization applications. sigmaaldrich.com

A typical nick translation reaction mixture for incorporating this compound includes the template DNA, a buffer solution, DNase I, DNA Polymerase I, and a mixture of dNTPs where a portion of the dTTP is substituted with this compound. sigmaaldrich.comfishersci.comapexbt.com The recommended ratio of this compound to dTTP for efficient labeling is often between 30-50%. apexbt.com

Random Priming Techniques for Fluorescent Probe Synthesis

Random priming is another robust method for generating fluorescently labeled DNA probes. nih.gov This technique employs short, random-sequence oligonucleotides (hexamers) that anneal to multiple sites on a denatured DNA template. lumiprobe.com The Klenow fragment of DNA Polymerase I then extends these primers, incorporating labeled nucleotides like this compound into the newly synthesized DNA strands. apexbt.combiomol.com This method is particularly useful for labeling small amounts of template DNA and produces a high yield of uniformly labeled probes. nih.gov

The process involves denaturing the DNA template, annealing the random primers, and then carrying out the polymerization reaction in the presence of dNTPs, including this compound. nih.gov The efficiency of incorporation of this compound in random priming reactions contributes to the generation of highly sensitive probes for hybridization-based assays.

Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR) Labeling

Polymerase Chain Reaction (PCR) offers a powerful method for simultaneously amplifying and labeling specific DNA sequences. By including this compound in the PCR master mix, the fluorescent label is directly incorporated into the amplicons by thermostable DNA polymerases like Taq polymerase. apexbt.comruixibiotech.commedchemexpress.com This approach allows for the production of large quantities of highly specific, fluorescently labeled probes from a small amount of starting material.

The concentration of this compound in the PCR reaction must be carefully optimized, as high concentrations of the bulky, labeled nucleotide can sometimes inhibit the polymerase activity. researchgate.net However, studies have shown that this compound is an efficient substrate for many common DNA polymerases. nih.govruixibiotech.com In some specialized applications, such as rolling circle amplification (RCA), this compound has demonstrated high incorporation effectiveness, with reports of 4-9 labels per 1000 nucleotides. nih.govresearchgate.netresearchgate.net

The following table summarizes the key features of these DNA labeling strategies using this compound:

Labeling MethodEnzyme(s)Key FeaturesTypical Application
Nick Translation DNase I, DNA Polymerase IRandom internal labeling of double-stranded DNA. researchgate.netsigmaaldrich.comFISH probes. biomol.com
Random Priming Klenow FragmentHigh-yield labeling from small amounts of template DNA. nih.govbiomol.comMicroarray probes, FISH. biomol.comddbiolab.com
PCR/qPCR Thermostable DNA PolymerasesAmplification and labeling of specific DNA sequences. FISH probes, microarray analysis. medchemexpress.com

Hybridization-Based Assays

Once generated, DNA probes labeled with this compound are utilized in a variety of hybridization-based assays to detect and localize specific nucleic acid sequences.

Fluorescence In Situ Hybridization (FISH) for Chromosomal and Gene Mapping Studies

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique that uses fluorescent probes to visualize specific DNA sequences within the context of chromosomes and cells. nih.gov Probes labeled with this compound are frequently used in FISH experiments for chromosome painting, gene mapping, and the detection of chromosomal abnormalities. biomol.comddbiolab.com The bright and photostable fluorescence of the Sulfo-Cyanine3 dye allows for clear and distinct signals, facilitating the identification of target sequences. lumiprobe.com

In a typical FISH protocol, the labeled probe and the target DNA on a microscope slide are denatured and then allowed to hybridize. nih.gov After washing away the unbound probe, the fluorescent signals are visualized using a fluorescence microscope. The use of directly labeled probes with this compound simplifies the detection process, as it eliminates the need for secondary detection steps involving antibodies or other reporter molecules. nih.gov This direct labeling approach is particularly advantageous for multicolor FISH experiments, where multiple probes labeled with different fluorophores are used simultaneously to analyze several targets. nih.govlongdom.org

Research has demonstrated the successful use of this compound labeled probes in various FISH applications, including the visualization of entire chromosome segments and the fine mapping of genes. researchgate.netresearchgate.net

DNA Microarray Technology for Gene Expression Profiling

DNA microarrays are a high-throughput technology used to analyze the expression levels of thousands of genes simultaneously. nih.gov In a common application, messenger RNA (mRNA) from two different samples (e.g., a test and a control sample) is reverse transcribed into complementary DNA (cDNA). The cDNA from each sample is labeled with a different fluorescent dye, often Cyanine (B1664457) 3 and Cyanine 5. While the provided outline specifies this compound, it's important to note its close relation and similar application to Cyanine3-dUTP in this context. ruixibiotech.comlumiprobe.comdutscher.com

The labeled cDNAs are then mixed and hybridized to a microarray slide, which contains thousands of spots, each with a known DNA sequence or gene. The relative fluorescence intensity of the two dyes at each spot indicates the relative expression level of the corresponding gene in the two samples. nih.gov this compound is an excellent choice for one of the fluorescent labels in these experiments due to its spectral properties and efficient enzymatic incorporation. ruixibiotech.comlumiprobe.com

The following table presents a summary of research findings related to the use of this compound and related Cyanine dyes in hybridization-based assays:

AssayKey FindingReference
FISH This compound labeled probes successfully used for visualizing chromosome segments. researchgate.netresearchgate.net
FISH Directly labeled probes with cyanine dyes simplify multicolor, multi-sequence analysis. nih.gov
DNA Microarray Cyanine 3 and Cyanine 5 are standard dyes for two-color gene expression analysis. nih.govdutscher.com
DNA Microarray This compound is suitable for labeling probes for microarray experiments. ruixibiotech.comlumiprobe.com

Signal Amplification Methodologies

The detection of minute quantities of nucleic acids is a cornerstone of modern molecular biology and diagnostics. Signal amplification techniques are paramount in achieving the requisite sensitivity for various applications. This compound, a fluorescently labeled deoxyuridine triphosphate, plays a significant role in these advanced methodologies by enabling direct, quantifiable visualization of amplification products.

Rolling Circle Amplification (RCA) is an isothermal enzymatic process that synthesizes long single-stranded DNA molecules from a circular template. researchgate.net The incorporation of fluorescently labeled nucleotides, such as this compound, directly into the RCA product is an effective method for detection and quantification. researchgate.netnih.gov This approach offers exceptional sensitivity, allowing for the detection of molecules at very low concentrations. researchgate.netresearchgate.netnih.gov

Research has demonstrated that among various modified dUTPs, this compound exhibits a high incorporation efficiency by DNA polymerases like phi29 polymerase. researchgate.netnih.gov Studies have shown an incorporation rate of 4–9 Sulfo-Cyanine3 labels per 1000 nucleotides. researchgate.netnih.govresearchgate.net This efficient labeling, combined with the extensive length of RCA products (which can reach approximately 175,000 nucleotides), results in a substantial fluorescence signal amplification. researchgate.netnih.gov In some experiments, a total fluorescence increase of 850 times from a single target-product complex has been observed. researchgate.netnih.gov This high level of amplification makes RCA-based methods that utilize this compound particularly valuable for sensitive applications, including the detection of single molecules. researchgate.netresearchgate.net

The structural characteristics of the Sulfo-Cyanine3 dye contribute to its suitability for RCA. It possesses a smaller size and a more rigid structure compared to other cyanine dyes like Sulfo-Cyanine5, which may facilitate more efficient incorporation by the polymerase. researchgate.net Furthermore, Sulfo-Cyanine3-dUTP shows minimal fluorescence quenching even at high labeling densities, ensuring a robust and proportional signal. researchgate.net The hydrophilic nature of Sulfo-Cyanine3, due to its two sulfo groups, also helps to reduce dye aggregation in aqueous reaction environments. lumiprobe.comresearchgate.net

Derivatives of the core RCA technique, such as immuno-RCA, further broaden the applicability of this compound. In immuno-RCA, the high signal amplification from the RCA process is coupled with the specificity of antibody-antigen recognition, enabling ultrasensitive detection of proteins and other molecules. researchgate.netnih.gov

Table 1: Performance of this compound in Rolling Circle Amplification (RCA)

Parameter Finding Reference
Incorporation Effectiveness 4–9 labels per 1000 nucleotides researchgate.netnih.gov
Mean RCA Product Length ~175,000 nucleotides researchgate.netnih.gov
Fluorescence Amplification Up to 850-fold from a single target/product complex researchgate.netnih.gov
Polymerase Compatibility Efficiently incorporated by phi29 DNA polymerase researchgate.netnih.gov

Tyramide Signal Amplification (TSA) is another powerful technique used to enhance signal intensity in applications like immunohistochemistry (IHC), immunocytochemistry (ICC), and fluorescence in situ hybridization (FISH). lumiprobe.comaatbio.com The method relies on the catalytic activity of horseradish peroxidase (HRP) to deposit labeled tyramide molecules covalently onto and near a target. aatbio.com

Sulfo-Cyanine3 tyramide, a derivative of the Sulfo-Cyanine3 dye, is a widely used reagent in TSA protocols. lumiprobe.comlumiprobe.com In a typical TSA workflow, an HRP-conjugated antibody or probe binds to the target. In the presence of hydrogen peroxide, HRP converts the Sulfo-Cyanine3 tyramide into a highly reactive radical. aatbio.com This radical then covalently binds to nearby tyrosine residues, resulting in a significant, localized accumulation of the fluorescent dye. lumiprobe.comaatbio.com

The integration of Sulfo-Cyanine3 tyramide into TSA can increase the detection sensitivity by more than 100-fold compared to conventional methods. lumiprobe.com This allows for the robust detection of low-abundance targets while also enabling a reduction in the concentration of primary antibodies, which can minimize background staining and cross-reactivity. lumiprobe.com Because the tyramide binding is covalent, multiple rounds of TSA with different colored fluorescent tyramides can be performed sequentially to detect several targets within the same sample. lumiprobe.com

Advanced Genomic and Transcriptomic Sequencing Applications

The advent of high-throughput sequencing has transformed genomics and transcriptomics. The integration of fluorescently labeled nucleotides like this compound is critical for the development and optimization of these sequencing platforms.

Next-Generation Sequencing (NGS) technologies enable the massively parallel sequencing of millions of DNA fragments. novogene.com A common NGS workflow involves template preparation, clonal amplification, and sequencing by synthesis. novogene.comnih.gov In many platforms, this process involves the sequential addition of fluorescently labeled nucleotides and imaging to determine the DNA sequence. novogene.comnih.gov

This compound and its analogs are utilized in various NGS approaches. lumiprobe.comalabiolab.ro For instance, in sequencing-by-synthesis, a DNA polymerase adds a single, fluorescently marked dNTP to a growing DNA strand. novogene.com The incorporation of a nucleotide like this compound is detected by its fluorescence, and after imaging, the fluorescent group is cleaved to allow the next cycle of nucleotide addition. The bright and photostable nature of the Sulfo-Cyanine3 dye is advantageous for achieving a high signal-to-noise ratio in these imaging steps. lumiprobe.com

The ability to directly label DNA with dyes like Sulfo-Cyanine3 simplifies workflows by eliminating the need for secondary detection reagents. longdom.orgnih.gov This direct labeling approach is valuable for applications such as comparative genomic hybridization and the analysis of gene expression on microarrays, which are often used in conjunction with NGS data. axispharm.comrevvity.com

Table 2: Key Steps in an Illumina NGS Workflow and the Role of Fluorescent Nucleotides

Step Description Relevance of Fluorescent Nucleotides
1. Library Preparation DNA is fragmented, and adapters containing sequencing primer sites are ligated to the ends. Not directly involved.
2. Cluster Generation Library fragments are clonally amplified on a flow cell to form millions of distinct clusters. Not directly involved.
3. Sequencing by Synthesis A DNA polymerase synthesizes the complementary strand by adding one fluorescently labeled dNTP per cycle. Fluorescently labeled nucleotides (like Cy3/Sulfo-Cy3 derivatives) are essential for base identification. The color of the fluorescence indicates which base was added.
4. Data Analysis The sequence of fluorescence signals from each cluster is translated into a DNA sequence. The accuracy of base calling is directly dependent on the quality and detectability of the fluorescent signal.

Single-molecule sequencing represents a frontier in genomics, offering the potential to read the sequence of individual, unamplified DNA molecules. This approach can overcome some of the biases and errors introduced by amplification steps in traditional NGS. nih.gov

The development of single-molecule sequencing platforms often relies on the real-time observation of a DNA polymerase incorporating fluorescently labeled nucleotides into a DNA strand. This compound is a candidate for such platforms due to its favorable photophysical properties and its demonstrated efficient incorporation by polymerases. researchgate.netresearchgate.net In one conceptual model, a DNA polymerase is immobilized, and the incorporation of differently colored fluorescent nucleotides is observed as a single DNA molecule passes through.

Research into novel platforms has explored the use of suspended DNA molecules as templates for enzymatic incorporation of labeled nucleotides. researchgate.net Studies have shown that enzymes can access these "DNA bridges" and incorporate nucleotides like this compound according to the template sequence. researchgate.net Such platforms hold promise for achieving high-throughput sequencing of very long DNA molecules, which is crucial for resolving complex genomic regions and studying large-scale structural variations. researchgate.net The high incorporation efficiency and minimal quenching of this compound are critical for the accuracy and read length in these emerging single-molecule sequencing technologies. researchgate.netresearchgate.netacs.org

Fluorescence Based Detection and Imaging Modalities Utilizing Sulfo Cyanine3 Dutp

Microscopic Visualization Techniques

Microscopy techniques that rely on fluorescence are primary applications for DNA labeled with Sulfo-Cyanine3 dUTP. The dye's properties allow for clear, high-contrast imaging of cellular and subcellular structures and processes. axispharm.com

Confocal Fluorescence Microscopy for Cellular and Subcellular Imaging

Confocal fluorescence microscopy is a powerful technique for obtaining high-resolution, optically sectioned images of thick specimens, minimizing out-of-focus light to create sharp visuals. uni-muenchen.de this compound is well-suited for this application due to its high photostability and bright emission. Researchers can introduce this compound into cells or enzymatic reactions; polymerases then incorporate the labeled nucleotide into newly synthesized DNA. This allows for the precise localization of DNA replication sites, the tracking of labeled DNA molecules within the cell, and the visualization of nuclear and chromosomal architecture.

In one exemplary application, researchers used Cy3-labeled DNA to qualitatively confirm cellular uptake in human epidermoid carcinoma (A431) cells via confocal microscopy. researchgate.net By labeling the DNA, its journey into the cell and subsequent localization could be clearly visualized, demonstrating the utility of cyanine (B1664457) dyes in tracking the delivery and fate of nucleic acids. researchgate.net The pH-insensitive nature of the Cy3 dye ensures a stable fluorescent signal within various cellular compartments. interchim.fr

Super-Resolution Microscopy with this compound

Super-resolution microscopy encompasses a family of techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. uni-muenchen.de Cyanine dyes, including the Cy3 and Cy5 families, are extensively used in these methods due to their favorable photophysical properties. interchim.fr Techniques like Binding Activated Localization Microscopy (BALM) utilize the binding and dissociation of fluorescent dyes to DNA to generate super-resolution images. nih.gov

While direct applications of this compound in super-resolution microscopy are emerging, the suitability of the broader cyanine dye family is well-established. interchim.frnih.gov For instance, the related dye Sulfo-Cyanine5 is noted for its use in super-resolution applications. interchim.fr Given its analogous structure and spectral properties, this compound is a strong candidate for similar applications, particularly for multi-color super-resolution imaging to distinguish different DNA structures or replication events simultaneously. The development of high-speed super-resolution methods like SPEED microscopy, which can track individual fluorescent molecules, further expands the potential for using this compound to study the 3D dynamics of DNA and associated proteins in live cells. researchgate.net

Flow Cytometry for Cellular Analysis and Sorting

Flow cytometry is a high-throughput technology used to analyze and sort cells based on their physical and chemical characteristics. The technique relies on fluorescent probes that bind to specific cellular components. axispharm.com this compound provides a robust tool for flow cytometric analysis of processes involving DNA synthesis, such as cell cycle progression, proliferation, and apoptosis.

When cells are incubated with this compound, the labeled nucleotide is incorporated into the DNA of cells actively undergoing replication. The intensity of the fluorescence from each cell is directly proportional to the amount of incorporated dye, allowing for the quantification of DNA synthesis. This enables researchers to distinguish between different phases of the cell cycle (G0/G1, S, and G2/M phases) and to sort cell populations based on their replicative activity. The bright and distinct signal of Sulfo-Cyanine3 ensures accurate detection and quantification, making it a valuable reagent for immunophenotyping, biomarker discovery, and cell sorting applications. axispharm.com

Single-Molecule Fluorescence Spectroscopy and Imaging

Single-molecule techniques allow for the observation of individual molecules in real-time, revealing dynamic information that is often obscured in ensemble-averaged measurements. This compound is a valuable tool in this field for labeling nucleic acids to study their behavior and interactions at the molecular level. duke.edu

Investigating DNA-Protein Interactions

Understanding how proteins locate and interact with specific DNA sequences is fundamental to molecular biology. nih.gov Single-molecule fluorescence methods provide a direct means to observe these interactions. biorxiv.orgnih.gov A key technique in this area is Protein-Induced Fluorescence Enhancement (PIFE), where the fluorescence of a cyanine dye like Cy3 increases upon the binding of a protein in close proximity. biorxiv.org This phenomenon is thought to result from the protein sterically hindering the dye's non-radiative photo-isomerization, thereby boosting its quantum yield. biorxiv.org

By incorporating this compound at a specific site within a DNA molecule, researchers can create a sensitive reporter for protein binding without needing to label the protein itself. biorxiv.org This approach allows for the real-time detection of binding events, the measurement of binding kinetics, and the characterization of the stoichiometry of DNA-protein complexes. biorxiv.orgnih.gov

A comparative study on the incorporation of various fluorescently labeled dUTPs by phi29 DNA polymerase during rolling circle amplification (RCA) provided key insights into their performance. The results highlighted that the nature of the fluorophore significantly affects both the reaction yield and the incorporation efficiency.

Modified dUTPIncorporation Effectiveness (labels per 1000 nucleotides)Relative RCA Yield (%)
Sulfo-Cyanine3-dUTP 4–9100
Sulfo-Cyanine5-dUTP2–580
Sulfo-Cyanine5.5-dUTP1–340
BDP-FL-dUTP0.5–120
Amino-11-dUTP~10110

This table is adapted from research findings on rolling circle amplification with fluorescently labeled dUTPs. researchgate.netresearchgate.net

The study found that Sulfo-Cyanine3-dUTP demonstrated the highest incorporation effectiveness among the cyanine dye derivatives tested, achieving 4–9 labels per 1000 nucleotides, with a total fluorescence increase of 850-fold from a single product complex. researchgate.net

Conformational Dynamics of Nucleic Acids

Nucleic acids are dynamic molecules that undergo significant conformational changes to perform their biological functions. Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique for measuring these dynamics. rsc.org FRET involves the non-radiative transfer of energy between two different fluorophores (a donor and an acceptor) when they are in close proximity. The efficiency of this transfer is highly dependent on the distance between the dyes, making it a "spectroscopic ruler."

Sulfo-Cyanine3 is frequently used as a donor or acceptor dye in FRET pairs, often with Sulfo-Cyanine5. nih.gov By enzymatically incorporating this compound at one position in a DNA strand and another compatible dye-labeled nucleotide at a second position, researchers can create an intramolecular FRET probe. Monitoring the FRET efficiency in real-time reveals changes in the DNA's conformation, such as bending, folding, or unwinding, as it interacts with enzymes like DNA polymerases or helicases. rsc.orgnih.gov This approach has been used to decipher the relationship between the conformational dynamics of enzymes and their catalytic activity. rsc.orgnih.gov

PropertyValueSource(s)
Excitation Maximum~548-555 nm broadpharm.comlunanano.ca
Emission Maximum~563-570 nm broadpharm.comlunanano.ca
Extinction Coefficient162,000 M⁻¹cm⁻¹ broadpharm.comlunanano.ca
Fluorescence Quantum Yield0.1 broadpharm.comlunanano.ca

This table summarizes the key spectral properties of this compound.

Bioconjugation and Molecular Probe Development for Diverse Biological Targets

The creation of molecular probes through bioconjugation is a cornerstone of modern molecular biology, enabling the specific detection and imaging of a wide array of biological targets. This compound is a key reagent in this field, providing a versatile platform for generating fluorescently labeled nucleic acid probes. Its utility stems from the ability to be enzymatically incorporated into DNA, thereby tagging the molecule with a bright and photostable fluorophore.

The primary method for conjugating this compound to a target molecule is through enzymatic incorporation. This process leverages the function of DNA polymerases, which recognize the modified deoxyuridine triphosphate and integrate it into a newly synthesized DNA strand in place of the natural nucleotide, thymidine (B127349) triphosphate (dTTP). This enzymatic labeling is efficient and can be used in various standard molecular biology techniques. axispharm.comruixibiotech.com

The resulting fluorescently labeled DNA probes are instrumental in a variety of detection and imaging modalities. The bright orange-red fluorescence of the Sulfo-Cyanine3 dye, with an excitation maximum around 548-555 nm and an emission maximum around 563-570 nm, allows for sensitive detection. broadpharm.comlumiprobe.com The presence of sulfonate groups enhances the water solubility of the dye, which is advantageous for reactions in aqueous biological environments. axispharm.comlumiprobe.com

Research Findings on Enzymatic Incorporation and Probe Generation

Several research applications highlight the utility of this compound in creating molecular probes. These probes are widely used in techniques such as fluorescence in situ hybridization (FISH), DNA microarrays, and polymerase chain reaction (PCR). axispharm.comruixibiotech.comnih.gov

In a study investigating the effects of fluorophore properties on rolling circle amplification (RCA), this compound demonstrated the highest incorporation effectiveness among several tested modified dUTPs. researchgate.netnih.gov The study found an incorporation rate of 4–9 labels per 1000 nucleotides, which resulted in a significant increase in fluorescence from a single target-product complex. researchgate.netnih.gov This high degree of labeling is crucial for amplifying the signal in sensitive detection assays.

Another area of application is in the generation of probes for FISH, a powerful technique for visualizing specific DNA sequences within the context of the cell or tissue. nih.gov this compound can be used to label DNA probes via methods like nick translation or PCR. nih.govresearchgate.net These labeled probes then hybridize to their complementary sequences in the target sample, allowing for the precise localization of genes or chromosomal regions. The resulting signal is bright and stable, facilitating clear imaging. axispharm.com

The versatility of this compound extends to its use in DNA microarrays, where it is considered a standard dye. axispharm.comruixibiotech.comlumiprobe.com In this application, labeled DNA or cDNA samples are hybridized to a chip containing thousands of known DNA sequences, allowing for the simultaneous analysis of the expression of numerous genes.

The table below summarizes key characteristics and applications of this compound in bioconjugation and probe development.

Property/ApplicationDescriptionResearch Findings
Bioconjugation Method Primarily through enzymatic incorporation by DNA polymerases during DNA synthesis. Efficiently incorporated by enzymes like Taq polymerase and phi29 DNA polymerase. axispharm.comresearchgate.netnih.gov
Resulting Probe DNA molecule fluorescently labeled with Sulfo-Cyanine3.Probes exhibit bright, photostable fluorescence suitable for sensitive detection. axispharm.com
Key Applications Fluorescence in situ hybridization (FISH), DNA microarrays, PCR, Rolling Circle Amplification (RCA). axispharm.comruixibiotech.comnih.govresearchgate.netUsed to generate probes for visualizing specific DNA sequences in cells and for high-throughput gene expression analysis. lumiprobe.comnih.gov
Incorporation Efficiency High, with studies showing significant labeling density.Demonstrated the highest incorporation effectiveness (4-9 labels/1000 nucleotides) in RCA compared to other tested dyes. researchgate.netnih.gov

The development of molecular probes using this compound is a robust and widely adopted strategy in molecular biology research. The ease of enzymatic labeling, coupled with the excellent photophysical properties of the Sulfo-Cyanine3 dye, makes it an invaluable tool for the detection and imaging of diverse biological targets at the nucleic acid level.

Comparative Analysis and Optimization of Sulfo Cyanine3 Dutp Performance in Research Settings

Evaluation of Enzymatic Incorporation Efficiency and Labeling Yield

The efficiency with which a modified nucleotide is incorporated by DNA polymerases is a critical determinant of its utility. Sulfo-Cyanine3 dUTP has demonstrated notable success in this regard, particularly in demanding applications such as rolling circle amplification (RCA).

Research has shown that various DNA polymerases can incorporate cyanine (B1664457) dye-labeled dUTP analogs. researchgate.net this compound is a known substrate for enzymes such as E. coli DNA polymerase, T4 and Taq DNA polymerases, reverse transcriptase, and terminal transferase. nih.gov The incorporation efficiency can be influenced by the linker arm connecting the fluorophore to the nucleotide base; longer linkers can improve the efficiency of incorporation by common polymerases. lumiprobe.com

In a comparative study utilizing phi29 DNA polymerase for RCA, this compound exhibited the highest incorporation effectiveness among several tested analogs. nih.govresearchgate.net The study reported a labeling yield of 4 to 9 labels per 1000 nucleotides. nih.govresearchgate.net This efficient incorporation resulted in a significant signal amplification, with a total increase in fluorescence from a single target/product complex being 850-fold. nih.govresearchgate.net Under optimal conditions, DNA probes labeled with cyanine dye dUTP analogs can achieve labeling densities of 20 to 40 dyes per kilobase. rsc.orglongdom.org

The enzymatic incorporation of this compound is compatible with a range of common DNA labeling techniques, including nick translation, random primed labeling, and primer extension. abpbio.com

Table 1: Enzymatic Incorporation of this compound

Polymerase Application Reported Labeling Yield Reference
phi29 DNA Polymerase Rolling Circle Amplification (RCA) 4-9 labels per 1000 nucleotides researchgate.net, nih.gov
Taq DNA Polymerase Polymerase Chain Reaction (PCR) Substrate abpbio.com
Klenow Fragment Random Primed Labeling Substrate abpbio.com

Impact of Labeling Density on Fluorescence Output and Quenching Phenomena

The relationship between the density of incorporated fluorophores and the resulting fluorescence signal is not always linear. At high densities, many fluorophores suffer from self-quenching, which diminishes the signal. However, this compound exhibits favorable properties in this respect.

A key characteristic of the Cyanine3 (Cy3) dye is that its fluorescence quantum yield is significantly enhanced in environments that restrict its structure. science.gov When free in solution, the Cy3 molecule can readily undergo trans-cis isomerization, a non-radiative decay pathway that competes with fluorescence emission. oup.comoup.com When attached to a DNA strand, the dye's structure becomes more rigid, which suppresses this isomerization and leads to a notable increase in fluorescence. science.govoup.com This phenomenon, known as protein-induced fluorescence enhancement (PIFE) when interacting with proteins, is also observed as stacking-induced fluorescence increase (SIFI) when the dye stacks within a nick or gap in a DNA duplex. oup.comoup.com

Crucially, studies have indicated that fluorescence quenching of this compound is not significant even at high labeling densities. researchgate.net This is partly attributed to the sulfonate groups on the dye, which increase its water solubility and reduce the tendency of dye molecules to aggregate, a common cause of quenching. glpbio.com The smaller size and less mobile structure of the Sulfo-Cyanine3 dye itself, compared to larger cyanine dyes, also contribute to this favorable characteristic. researchgate.net

While very high labeling densities can eventually lead to some quenching due to resonance energy transfer between adjacent dye molecules, Sulfo-Cyanine3 is considered relatively resistant to this effect compared to other dyes.

Table 2: Factors Influencing Sulfo-Cyanine3 Fluorescence on Labeled DNA

Factor Effect on Fluorescence Mechanism Reference
Incorporation into DNA Enhancement Suppression of trans-cis isomerization oup.com, science.gov
High Labeling Density Minimal Quenching Reduced aggregation due to sulfonation researchgate.net, glpbio.com

Comparative Studies with Other Fluorescent dUTP Analogs (e.g., Sulfo-Cyanine5 dUTP, BDP-FL-dUTP)

The selection of a fluorescent dUTP analog is often guided by comparative performance data. In studies directly comparing this compound with other popular fluorescent nucleotides, it has demonstrated distinct advantages.

In the context of RCA with phi29 DNA polymerase, this compound was found to be superior in incorporation effectiveness when compared to Sulfo-Cyanine5 dUTP, Sulfo-Cyanine5.5 dUTP, and BDP-FL-dUTP. nih.govresearchgate.net The structural properties of the fluorophores play a significant role in this difference. Sulfo-Cyanine3 possesses a smaller size and a more rigid structure due to its 3-membered polymethine bridge, in contrast to the 5-membered bridge of Sulfo-Cyanine5. researchgate.net This more compact structure is less likely to cause steric hindrance for the polymerase, thus facilitating more efficient incorporation. In contrast, while BDP-FL is a small dye, its hydrophobic nature can negatively impact enzymatic reactions in aqueous environments. researchgate.net

Table 3: Comparative Performance of Fluorescent dUTP Analogs in RCA

Fluorescent dUTP Analog Relative Incorporation Effectiveness Key Structural Feature Reference
This compound Highest Smaller size, 3-membered polymethine bridge researchgate.net, researchgate.net
Sulfo-Cyanine5 dUTP Lower Larger size, 5-membered polymethine bridge researchgate.net, researchgate.net
BDP-FL-dUTP Lower Small but hydrophobic researchgate.net, researchgate.net

Strategies for Minimizing Photobleaching and Enhancing Photostability

Photobleaching, the irreversible photodestruction of a fluorophore, is a major limitation in fluorescence-based experiments. Several strategies have been developed to enhance the photostability of cyanine dyes like Sulfo-Cyanine3.

The primary mechanism of photobleaching often involves the fluorophore entering a long-lived, non-fluorescent triplet state, from which it can react with molecular oxygen to become permanently damaged. mdpi.com Therefore, many photostabilization strategies focus on managing this triplet state.

Chemical Strategies:

Reductive/Oxidative Systems (ROXS): The use of a protective buffer containing a combination of a reducing agent (e.g., ascorbic acid, Trolox) and an oxidizing agent can significantly reduce photobleaching. mdpi.com This system works by depleting the reactive triplet state, thereby increasing the dye's longevity and quantum yield. mdpi.com

Triplet State Quenchers: Covalently linking a triplet state quencher, such as cyclooctatetraene (B1213319) (COT), to the cyanine dye has been shown to substantially reduce the lifetime of the triplet state and improve photostability. researchgate.net

Structurally Modified Analogs: The development of dye analogs like Cy3B, which is chemically modified to prevent cis-trans photoisomerization, results in a more photostable and brighter fluorophore. researchgate.netoup.com

Physical and Environmental Strategies:

Oxygen Scavengers: Removing molecular oxygen from the imaging buffer, often using an enzymatic system like glucose oxidase and catalase, is a common approach to reduce photobleaching. nih.gov

Metal-Enhanced Fluorescence: Proximity to metallic silver nanoparticles has been shown to increase the photostability of Cy3-labeled DNA. nih.gov The interaction with the metal particles can shorten the excited-state lifetime, reducing the probability of photobleaching and increasing the total number of photons that can be detected from a single molecule. nih.gov

The choice of a specific photoprotection system can be critical, as studies have found that combinations of oxygen scavenging and redox-based stabilization solutions can provide optimal photobleaching lifetimes for Cy3/Cy5 pairs. nih.gov

Future Trajectories and Novel Applications of Sulfo Cyanine3 Dutp in Research Innovation

Development of Advanced Multimodal Imaging Probes

The development of probes capable of analysis across multiple imaging modalities represents a significant step forward in obtaining a holistic view of complex biological systems. The core structure of Sulfo-Cyanine3 is well-suited for these applications due to its robust and bright fluorescence. axispharm.com While Sulfo-Cyanine3 dUTP is primarily used for fluorescence-based detection after enzymatic incorporation into DNA, the parent dye, Sulfo-Cyanine3, is available as a multimodal imaging reagent. lumiprobe.comlumiprobe.com

The utility of the sulfo-cyanine dye family in multimodal approaches has been demonstrated in complex in vivo studies. For instance, a recent study on pooled genetic screens in liver tissue utilized Sulfo-Cyanine3 NHS ester, a derivative of the same core fluorophore, in combination with other dyes for multimodal readout of RNA and protein through sequential hybridization and imaging. nih.gov This highlights the potential for developing this compound-based probes that integrate fluorescence with other imaging techniques, such as positron emission tomography (PET) or mass spectrometry. The creation of such dual-modality probes would allow researchers to correlate genetic information at the sequence level with spatial and functional data obtained through different imaging methods.

Table 1: Spectral Properties of Sulfo-Cyanine3

Property Value Source(s)
Excitation Maximum ~548-554 nm axispharm.comlumiprobe.comlunanano.ca
Emission Maximum ~563-568 nm axispharm.comlunanano.ca
Molar Extinction Coefficient (ε) 162,000 L⋅mol⁻¹⋅cm⁻¹ lunanano.ca
Fluorescence Quantum Yield 0.1 lumiprobe.comlunanano.ca
Stokes Shift ~14 nm axispharm.com

Integration with "Click Chemistry" and Bioorthogonal Ligation Approaches

"Click chemistry" refers to a class of reactions that are rapid, high-yield, and specific, often capable of proceeding in complex biological environments without interfering with native processes—a concept known as bioorthogonal ligation. mdpi.comresearchgate.net These techniques have become invaluable for site-specific labeling and conjugation of biomolecules.

The Sulfo-Cyanine3 fluorophore is frequently functionalized with reactive handles to enable its participation in click chemistry reactions. lumiprobe.com Common derivatives include:

Sulfo-Cyanine3 Azide (B81097): A water-soluble dye azide used for copper-catalyzed or copper-free click reactions with alkyne-modified molecules. lumiprobe.com

Sulfo-Cyanine3 Alkyne: Used for copper-catalyzed click chemistry reactions with azide-modified targets. lumiprobe.com

Sulfo-Cyanine3 DBCO: A dibenzocyclooctyne derivative used for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), which is highly biocompatible. lumiprobe.com

A prime example of this integration was demonstrated in a study involving the postsynthetic labeling of DNA within cells. researchgate.net Researchers transfected HeLa cells with DNA modified with a sydnone (B8496669) group. These cells were then treated with a Sulfo-Cyanine3 dye conjugated to a cyclooctyne (B158145) (DBCO), which specifically reacted with the sydnone-modified DNA via a strain-promoted sydnone-alkyne cycloaddition (SPSAC). researchgate.net This successful intracellular labeling showcases the power of combining the bright fluorescence of Sulfo-Cyanine3 with the precision of bioorthogonal ligation to visualize nucleic acids in living systems. researchgate.net This approach allows for the creation of complex, specifically labeled bioconjugates that would be difficult to assemble otherwise. nih.gov

Table 2: Sulfo-Cyanine3 Derivatives for Bioorthogonal Ligation

Derivative Reactive Group Type of Click Chemistry
Sulfo-Cyanine3 Azide Azide Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC)
Sulfo-Cyanine3 Alkyne Terminal Alkyne Copper-Catalyzed (CuAAC)
Sulfo-Cyanine3 DBCO Dibenzocyclooctyne Strain-Promoted (SPAAC), Copper-Free
Sulfo-Cy3-Methyltetrazine Tetrazine Inverse-Electron-Demand Diels-Alder (IEDDA)

Source: lumiprobe.comaxispharm.comlumiprobe.cominterchim.fr

Expansion into Automated High-Throughput Screening Platforms

High-throughput screening (HTS) platforms are essential for modern drug discovery and diagnostics, enabling the rapid testing of thousands of compounds or biological samples. The properties of this compound make it an excellent candidate for integration into HTS workflows that rely on nucleic acid amplification and detection.

A key enabling technology is Rolling Circle Amplification (RCA), an isothermal method capable of generating long, single-stranded DNA products from a small circular template, leading to massive signal amplification. nih.gov Research has shown that this compound is an effective substrate for the phi29 DNA polymerase used in RCA. nih.govresearchgate.net In a comparative study of different fluorescently labeled dUTPs, this compound demonstrated the highest incorporation effectiveness. nih.govresearchgate.netresearchgate.net The sulfonated cyanine (B1664457) dye's negative charge and hydrophilicity are thought to reduce dye aggregation and facilitate efficient enzymatic incorporation. researchgate.net

The high sensitivity and signal amplification achieved with this compound in RCA-based assays are ideal for HTS. acs.org For example, an RCA-based system for detecting microRNA (miRNA) demonstrated a detection limit in the femtomolar range. acs.org Such sensitivity is critical for screening applications where target molecules may be present in very low concentrations. The ability to directly incorporate a bright, stable fluorescent label during amplification simplifies assay design and is amenable to the automation required for HTS platforms. axispharm.com

Table 3: Research Findings on this compound in Rolling Circle Amplification (RCA)

Parameter Finding Source(s)
Incorporation Effectiveness 4–9 labels per 1000 nucleotides (highest among tested dyes) nih.govresearchgate.netresearchgate.net
Mean RCA Product Length Approximately 175,000 nucleotides nih.govresearchgate.netresearchgate.net
Fluorescence Increase 850-fold increase from a single target/product complex nih.govresearchgate.netresearchgate.net
Key Enzyme phi29 DNA Polymerase nih.govresearchgate.net

Theoretical and Computational Modeling of this compound Interactions

While experimental work provides crucial data on the performance of fluorescent probes, theoretical and computational modeling offers deeper insights into their photophysical behavior at a molecular level. Such models can explain observed phenomena and guide the design of improved next-generation dyes.

The fluorescence of the Cyanine3 (Cy3) dye, the core structure of Sulfo-Cyanine3, is known to be strongly influenced by its local environment. science.gov Its fluorescence quantum yield is low when free in solution but increases significantly when its structure is rigidified, for example, when attached to a DNA strand. science.gov This behavior is largely due to competition between fluorescence emission and trans-cis isomerization around the dye's polymethine bridge. science.gov

To understand this, researchers have employed hybrid quantum mechanics/molecular mechanics (QM/MM) approaches. science.gov In these models, the Cy3 dye (the QM region) is treated with high-level electronic structure calculations, while the surrounding DNA and solvent (the MM region) are treated with classical mechanics. This method allows for the calculation of potential energy surfaces and free energy barriers for the isomerization process. science.gov Studies have calculated the isomerization barrier for Cy3 in different states: free in solution, attached to single-stranded DNA (ssDNA), and attached to double-stranded DNA (dsDNA). The findings confirmed that the barrier is highest when attached to DNA, which explains the experimentally observed enhancement in fluorescence. science.gov This type of computational work is vital for interpreting fluorescence data from techniques like FRET (Förster Resonance Energy Transfer) and for rationally designing dye-linker-nucleotide constructs with optimized photophysical properties.

Table 4: Summary of Computational Findings for Cy3 Isomerization

Condition Key Finding from QM/MM Modeling Implication
Cy3 attached to DNA The energy barrier for trans-cis isomerization on the excited state is higher compared to free Cy3. Explains the enhanced fluorescence quantum yield observed when the dye is incorporated into a DNA strand.
Sequence Dependence Stabilization of the DNA duplex by the dye is sequence-dependent, with greater stabilization when attached to a pyrimidine (B1678525) in a pyrimidine-purine pair. Suggests stacking interactions between the dye and the purine (B94841) of the complementary strand are critical.

Source: science.gov

Table 5: List of Mentioned Compounds

Compound Name
This compound
Sulfo-Cyanine3
Sulfo-Cyanine3 NHS ester
Sulfo-Cyanine3 Azide
Sulfo-Cyanine3 Alkyne
Sulfo-Cyanine3 DBCO
Sulfo-Cy3-Methyltetrazine
Cyanine3 (Cy3)
Deoxyuridine triphosphate (dUTP)
phi29 DNA Polymerase
Sydnone
Dibenzocyclooctyne (DBCO)
Positron emission tomography (PET)

Q & A

Q. How does Sulfo-Cyanine3 dUTP incorporate into DNA enzymatically, and what factors influence its efficiency?

this compound is incorporated into DNA via DNA polymerases (e.g., Taq, Klenow fragment) during enzymatic reactions such as PCR, nick translation, or random priming. The efficiency depends on:

  • Enzyme specificity : Some polymerases exhibit reduced incorporation rates for bulky fluorescent dNTPs. Modified enzymes (e.g., Vent exo-) may improve labeling .
  • Reaction conditions : Optimize Mg²⁺ concentration (2–4 mM) and dNTP ratios (e.g., 1:3 labeled:unlabeled dUTP) to balance labeling density and polymerase activity .
  • Substrate competition : Unlabeled dTTP competes with this compound; adjust molar ratios to avoid under-labeling .

Q. What are the standard applications of this compound in fluorescence-based assays?

  • DNA microarrays : Direct labeling of probes for hybridization, enabling detection via Cy3-compatible scanners .
  • Fluorescent in situ hybridization (FISH) : Incorporation into probes for chromosomal or RNA localization .
  • qPCR : Quantification of amplification products in real time, though quenching effects may require post-PCR purification .

Q. How should this compound be stored and handled to maintain stability?

  • Storage : Aliquot and store at -20°C in dark, anhydrous conditions to prevent photobleaching and hydrolysis .
  • Solubility : Reconstitute in molecular-grade water or Tris-EDTA buffer (pH 7.5); avoid dimethyl sulfoxide (DMSO) due to potential ester hydrolysis .

Advanced Research Questions

Q. How can researchers optimize this compound labeling efficiency for long DNA fragments (>10 kb)?

Long-fragment labeling faces challenges due to steric hindrance and polymerase processivity. Strategies include:

  • Enzyme selection : Use high-fidelity polymerases with strong strand displacement (e.g., Phi29) .
  • Stepwise labeling : Combine nick translation (for dense labeling) with PCR amplification (for fragment elongation) .
  • Buffer additives : Add betaine (1–1.5 M) to stabilize polymerase activity and reduce secondary structures .

Q. What experimental strategies mitigate dUTP-induced PCR inhibition when using this compound?

dUTP incorporation can inhibit PCR by competing with dTTP or disrupting primer extension. Solutions include:

  • dUTPase supplementation : Add archaeal dUTPase (e.g., P45) to hydrolyze excess dUTP, preventing misincorporation (Table 1) .
  • Reduced dUTP ratios : Limit labeled dUTP to ≤10% of total dTTP pool to maintain amplification efficiency .

Table 1 : Effect of dUTPase on PCR Yield with this compound

dUTP Concentration (μM)P45 (ng)PCR Yield (%)
200
2195
201085
Data adapted from .

Q. How should researchers resolve contradictions in fluorescence intensity data when analyzing this compound-labeled DNA?

Discrepancies may arise from:

  • Quenching effects : High labeling density reduces fluorescence. Use spectrophotometry (A260/A550) to quantify dye:DNA ratios and adjust incorporation rates .
  • Protein interactions : Competitive binding (e.g., dUTPase:Stl interactions) may alter fluorescence. Validate via electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance (SPR) .

Q. What methods validate the specificity of this compound incorporation in complex biological samples?

  • Gel electrophoresis : Resolve labeled DNA on agarose gels; Cy3 fluorescence should co-migrate with ethidium bromide-stained bands .
  • Mass spectrometry : Confirm molecular weight shifts corresponding to dye incorporation .
  • Competitive inhibition assays : Compare labeling efficiency in the presence of unlabeled dUTP to assess specificity .

Q. How can this compound be used in multiplexed experiments with other fluorophores?

  • Spectral unmixing : Pair with Cy5 (emission ~670 nm) and adjust filter sets to minimize cross-talk .
  • Control experiments : Perform single-label controls to quantify bleed-through and apply correction algorithms in image analysis software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.